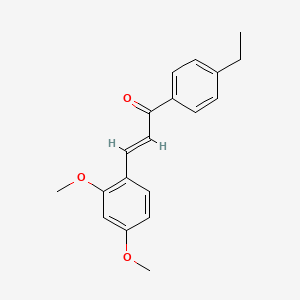

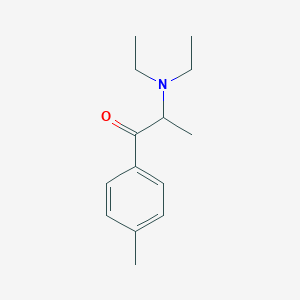

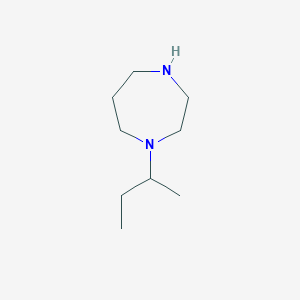

![molecular formula C13H21NO3 B6352964 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol CAS No. 1042573-14-7](/img/structure/B6352964.png)

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, also known as 4-BAM-2,6-DMP, is a phenolic compound that has been studied for its potential applications in a variety of scientific research fields. It is a compound of phenol, a type of organic compound composed of an aromatic ring and a hydroxyl group. 4-BAM-2,6-DMP has been studied for its potential applications in medicinal chemistry, drug delivery, and as a potential therapeutic agent.

Applications De Recherche Scientifique

Photopolymerization

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol is studied in the context of photopolymerization. A related compound, a new alkoxyamine bearing a chromophore group, is proposed as a photoiniferter, showing potential in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

Solid-Phase Synthesis

This compound is also relevant in the preparation of the BAL family of acid-labile linkers and resins for solid-phase synthesis. A scalable procedure for its preparation and incorporation into linkers and resins demonstrates its utility in peptide and non-peptide synthesis (Jin et al., 2001).

Reactions in Organic Chemistry

Investigations into the reactions of related compounds, such as 1,8-dimethoxy-9-phenylxanthen-9-ol, reveal insights into the basicity and reactivity of these molecules under various conditions, contributing to our understanding of their chemical behavior (Wada et al., 1999).

Radical Scavenging Activity

Studies on analogues of 2,6-dimethyl-5-hepten-2-ol, related to 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, explore their peroxyl-radical-scavenging activity. This research, combining experimental and theoretical methods, highlights the potential antioxidant properties of these compounds (Stobiecka et al., 2016).

Antitumor Potential

Research into derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, a structurally related compound, reveals their potential as potent anti-tumor agents. This underscores the significance of such compounds in medicinal chemistry and drug development (Hayakawa et al., 2004).

Propriétés

IUPAC Name |

4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4/h6-7,9,14-15H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMCXNHSXPRBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

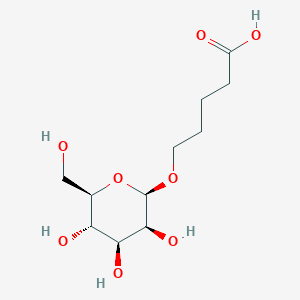

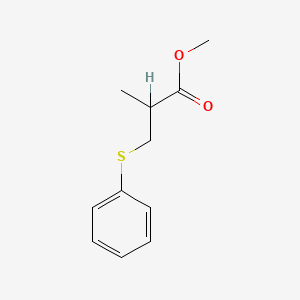

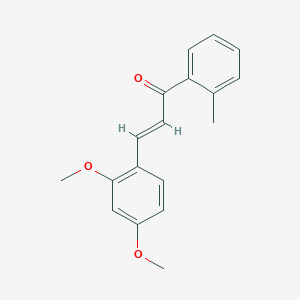

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)